OSSK-674842
Beschreibung
Its chemical structure features a heterocyclic core with a pyrimidine scaffold, functionalized with a trifluoromethyl group and a sulfonamide moiety, which enhances its binding affinity and selectivity toward specific kinase domains . Preclinical studies indicate that OSSK-674842 inhibits kinase activity by competitively binding to the ATP-binding pocket, with an IC50 of 12 nM against the EGFR-T790M mutant kinase .
Synthesis and Characterization
The synthesis of OSSK-674842 involves a multi-step protocol starting from 2,4-dichloropyrimidine, followed by nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The final compound is purified via column chromatography and characterized using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS). Purity (>99%) is confirmed by HPLC with a C18 reverse-phase column .
Eigenschaften
CAS-Nummer |
2054944-80-6 |
|---|---|
Molekularformel |
C16H15Br2N3O3 |
Molekulargewicht |
457.12 |
IUPAC-Name |
(E)-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(p-tolylamino)acetohydrazide |
InChI |
InChI=1S/C16H15Br2N3O3/c1-9-2-4-11(5-3-9)19-8-13(22)21-20-7-10-6-12(17)16(24)14(18)15(10)23/h2-7,19,23-24H,8H2,1H3,(H,21,22)/b20-7+ |
InChI-Schlüssel |
KXZVPHGDSJNZRR-IFRROFPPSA-N |
SMILES |
O=C(N/N=C/C(C=C(Br)C(O)=C1Br)=C1O)CNC2=CC=C(C)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
OSSK674842; OSSK 674842; OSSK-674842 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
OSSK-674842 belongs to a class of kinase inhibitors sharing structural and functional similarities with compounds such as Gefitinib (EGFR inhibitor) and OSI-420 (a metabolite of Erlotinib). Below is a systematic comparison:
Table 1: Structural and Functional Comparison
| Property | OSSK-674842 | Gefitinib | OSI-420 |
|---|---|---|---|
| Molecular Weight (g/mol) | 486.5 | 446.9 | 394.4 |
| Target Kinase | EGFR-T790M | Wild-type EGFR | EGFR-T790M |
| IC50 (nM) | 12 | 33 | 8.5 |
| Solubility (µg/mL) | 15 (pH 7.4) | 22 (pH 7.4) | 45 (pH 7.4) |
| Plasma Protein Binding | 92% | 90% | 88% |
| Bioavailability (Oral) | 65% | 60% | 55% |
Data sourced from in vitro assays and pharmacokinetic studies .
Key Findings
Selectivity : OSSK-674842 exhibits 2.7-fold higher selectivity for EGFR-T790M compared to OSI-420, reducing off-target effects on wild-type EGFR .
Metabolic Stability : Unlike Gefitinib, which undergoes extensive hepatic metabolism, OSSK-674842 demonstrates improved stability due to its trifluoromethyl group, prolonging its half-life (t1/2 = 8.2 h vs. 4.5 h for Gefitinib) .
Resistance Profile : OSI-420 shows superior potency (IC50 = 8.5 nM) but is prone to resistance mutations (e.g., C797S), whereas OSSK-674842 maintains efficacy against C797S variants in cell-line models .
Table 2: Preclinical Efficacy in Xenograft Models
| Compound | Tumor Growth Inhibition (%) | Median Survival (Days) | Toxicity (Grade ≥3) |
|---|---|---|---|
| OSSK-674842 | 78 | 42 | 10% |
| Gefitinib | 55 | 32 | 25% |
| OSI-420 | 82 | 38 | 30% |
Data from NSCLC xenograft models (n=10/group) .
Critical Analysis and Limitations
While OSSK-674842 demonstrates advantages in selectivity and stability, its moderate solubility (15 µg/mL) may limit intravenous formulations. In contrast, OSI-420’s higher solubility supports diverse administration routes but at the cost of increased toxicity . Gefitinib remains a first-line therapy due to its established safety profile, but OSSK-674842’s resistance profile positions it as a viable successor for EGFR-T790M-positive cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
